molecular formula C19H22N2O3 B5011218 ISOPROPYL 4-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOATE

ISOPROPYL 4-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B5011218
M. Wt: 326.4 g/mol
InChI Key: QXEMUMMDHVKXFM-UHFFFAOYSA-N
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Description

ISOPROPYL 4-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOATE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an isopropyl group, a benzoate moiety, and a dimethylanilino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Dimethylanilino Group: The next step involves the reaction of the benzoate ester with 2,4-dimethylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate and anilino groups

    Reduction: Reduced forms of the carbonyl and aromatic groups

    Substitution: Halogenated or nitrated derivatives of the aromatic ring

Scientific Research Applications

ISOPROPYL 4-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of local anesthetics and analgesics.

    Industry: Utilized in the production of specialty chemicals and as a component in certain industrial formulations.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. In biological systems, it is believed to interact with sodium ion channels on nerve membranes, leading to the inhibition of nerve signal transmission. This action is similar to that of local anesthetics, which block nerve conduction by stabilizing the neuronal membrane.

Comparison with Similar Compounds

Similar Compounds

    Procaine: Another local anesthetic with a similar mechanism of action but different molecular structure.

    Benzocaine: A local anesthetic with a simpler structure, lacking the dimethylanilino group.

    Lidocaine: A widely used local anesthetic with a different aromatic substitution pattern.

Uniqueness

ISOPROPYL 4-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

propan-2-yl 4-[(2,4-dimethylphenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-12(2)24-18(22)15-6-8-16(9-7-15)20-19(23)21-17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEMUMMDHVKXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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